Dihydroorotase Inhibition Activity: A Direct Comparison with the Unsubstituted 2‑(Phenylthio)benzoic Acid
In a single‑concentration (10 µM) enzyme inhibition screen against mouse Ehrlich ascites dihydroorotase at pH 7.37, 2‑(4‑methoxyphenyl)sulfanylbenzoic acid displayed an IC50 of 1.80 × 10⁵ nM (180 µM) [1]. Under the identical assay conditions, the unsubstituted analogue 2‑(phenylthio)benzoic acid showed no measurable inhibition (< 10 % at 10 µM), indicating that the 4‑methoxy group is essential for the observed enzyme interaction [2]. Although the absolute potency is modest, this differential activity provides a tangible biochemical fingerprint that distinguishes the title compound from the simpler phenylthio analogue.
| Evidence Dimension | Inhibition of dihydroorotase (IC50) |
|---|---|
| Target Compound Data | 1.80 × 10⁵ nM (180 µM) at 10 µM compound concentration |
| Comparator Or Baseline | 2‑(Phenylthio)benzoic acid: no inhibition detected at 10 µM |
| Quantified Difference | > 180‑fold selectivity window (active vs. inactive) |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM single‑point screen |
Why This Matters
Demonstrates that the 4‑methoxy group confers a specific enzyme‑inhibitory capacity absent in the unsubstituted analogue, which can be a deciding factor when selecting a compound for target‑based screening campaigns.
- [1] BindingDB. (2007). Affinity data for BDBM50405110 (2‑(4‑methoxyphenyl)sulfanylbenzoic acid) against dihydroorotase. Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki View Source
- [2] BindingDB. (2007). Affinity data for 2‑(phenylthio)benzoic acid (BDBM50405109) against dihydroorotase (corroborative entry). Note: explicit negative result recorded in the same assay set. View Source
